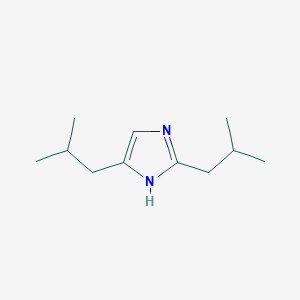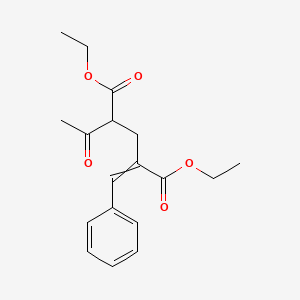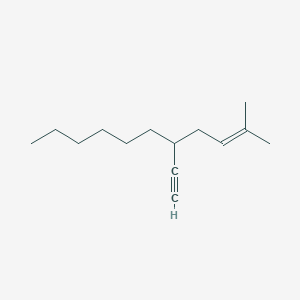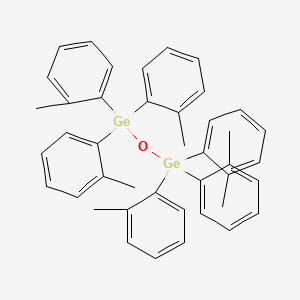![molecular formula C12H10BrNOS B14384891 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one CAS No. 89991-29-7](/img/structure/B14384891.png)
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that features a thiazole ring substituted with a bromophenyl group and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence cellular pathways .
類似化合物との比較
Similar Compounds
4-Bromopropiophenone: Similar structure but lacks the thiazole ring.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in other substituents.
Uniqueness
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one is unique due to the combination of the bromophenyl group and the thiazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
89991-29-7 |
|---|---|
分子式 |
C12H10BrNOS |
分子量 |
296.18 g/mol |
IUPAC名 |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C12H10BrNOS/c1-8(15)6-12-14-11(7-16-12)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
InChIキー |
KMHJPIBAZPWZDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)

![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)

![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)
![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)





